molecular formula C6H8ClNO3 B13658565 Methyl 4-Aminofuran-2-carboxylate Hydrochloride

Methyl 4-Aminofuran-2-carboxylate Hydrochloride

Cat. No.: B13658565
M. Wt: 177.58 g/mol
InChI Key: SQURBBCBEXWWAF-UHFFFAOYSA-N
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Description

Methyl 4-Aminofuran-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C6H8ClNO3. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Aminofuran-2-carboxylate Hydrochloride typically involves the reaction of furan derivatives with appropriate amine and ester groups. One common method includes the esterification of 4-aminofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Aminofuran-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans .

Scientific Research Applications

Methyl 4-Aminofuran-2-carboxylate Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-Aminofuran-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: Methyl 4-Aminofuran-2-carboxylate Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Properties

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

IUPAC Name

methyl 4-aminofuran-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H7NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h2-3H,7H2,1H3;1H

InChI Key

SQURBBCBEXWWAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CO1)N.Cl

Origin of Product

United States

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